
Clobetasone butyrate
Descripción general
Descripción
El butirato de clobetasona es un corticosteroide sintético utilizado principalmente en dermatología y oftalmología. Es conocido por sus propiedades antiinflamatorias e inmunosupresoras, lo que lo hace efectivo en el tratamiento de afecciones como el eccema, la psoriasis y diversas formas de dermatitis . El butirato de clobetasona está disponible en forma de crema y ungüento y a menudo se comercializa con nombres comerciales como Eumovate .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de butirato de clobetasona implica múltiples pasos, comenzando desde la estructura básica de esteroides. Los pasos clave incluyen:
Fluoración: Introducción de un átomo de flúor en una posición específica en el esqueleto de esteroides.
Cloración: Adición de un átomo de cloro para mejorar la potencia del compuesto.
Esterificación: Formación del éster butírico al hacer reaccionar el esteroide con ácido butírico.
Métodos de Producción Industrial: La producción industrial de butirato de clobetasona generalmente implica una síntesis química a gran escala utilizando los pasos mencionados anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo involucrando técnicas de purificación avanzadas como la recristalización y la cromatografía .
Tipos de Reacciones:
Oxidación: El butirato de clobetasona puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en grupos hidroxilo.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de Sustitución: Nucleófilos como aminas o tioles.
Productos Principales:
Productos de Oxidación: Cetonas y ácidos carboxílicos.
Productos de Reducción: Alcoholes.
Productos de Sustitución: Varios esteroides sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Dermatological Applications
1.1 Eczema and Psoriasis Treatment
Clobetasone butyrate is widely recognized for its effectiveness in treating eczema and psoriasis. Clinical studies have demonstrated that this compound 0.05% cream or ointment significantly improves symptoms compared to lower-potency corticosteroids like hydrocortisone 1% and flurandrenolone 0.0125%.
- Clinical Trials : In a study involving 71 children with atopic eczema, lesions treated with this compound showed substantial improvement compared to those treated with flurandrenolone . Another trial involving adults indicated that 12 out of 29 patients experienced improvement, while 7 had complete clearance of lesions after one week of treatment .
1.2 Safety Profile
This compound has a favorable safety profile, exhibiting minimal systemic absorption and negligible effects on the hypothalamic-pituitary-adrenal axis, even under conditions promoting maximum absorption . This characteristic makes it suitable for long-term use in patients requiring corticosteroid therapy.
Ophthalmic Applications
2.1 Treatment of Ocular Conditions
This compound is utilized in ophthalmology, particularly for conditions like episcleritis and other inflammatory eye diseases. A study indicated that this compound eye drops resulted in significant improvements in symptoms and corneal staining scores in patients with Sjögren's syndrome compared to control groups .
- Clinical Findings : The use of this compound eye drops led to a reduction in HLA-DR expression, a biomarker for inflammation, indicating its anti-inflammatory properties .
Study Focus | Condition | Treatment | Results |
---|---|---|---|
Clinical Trial | Sjögren's syndrome | This compound eye drops | Significant symptom improvement |
Comparative Efficacy Studies
Comparative studies have consistently shown that this compound outperforms lower-potency corticosteroids in treating inflammatory skin conditions.
Mecanismo De Acción
El butirato de clobetasona ejerce sus efectos al unirse a los receptores citoplasmáticos en las células dérmicas e intradérmicas. Esta unión induce la producción de proteínas inhibitorias, lo que lleva a una disminución de la actividad de las prostaglandinas, las cininas, la histamina, las enzimas liposomales y otros mediadores endógenos de la inflamación . El compuesto también induce la producción de lipocortinas, que inhiben la fosfolipasa A2, lo que reduce aún más la inflamación .
Compuestos Similares:
Propionato de clobetasol: Un corticosteroide mucho más fuerte utilizado para afecciones cutáneas graves.
Dipropionato de betametasona: Otro corticosteroide potente con aplicaciones similares.
Furoato de mometasona: Un corticosteroide con un mecanismo de acción similar pero diferente potencia
Unicidad del Butirato de Clobetasona: El butirato de clobetasona es único debido a su potencia moderada, lo que lo hace adecuado para tratar afecciones inflamatorias leves a moderadas con efectos secundarios mínimos. A diferencia de los corticosteroides más fuertes, tiene un menor riesgo de causar adelgazamiento de la piel y otros efectos adversos .
Comparación Con Compuestos Similares
Clobetasol propionate: A much stronger corticosteroid used for severe skin conditions.
Betamethasone dipropionate: Another potent corticosteroid with similar applications.
Mometasone furoate: A corticosteroid with a similar mechanism of action but different potency
Uniqueness of Clobetasone Butyrate: this compound is unique due to its moderate potency, making it suitable for treating mild to moderate inflammatory conditions with minimal side effects. Unlike stronger corticosteroids, it has a lower risk of causing skin thinning and other adverse effects .
Actividad Biológica
Clobetasone butyrate is a synthetic corticosteroid widely used in dermatology for its anti-inflammatory properties. This compound is notable for its effectiveness in treating various skin conditions, including eczema and psoriasis, while exhibiting a lower risk of systemic side effects compared to other corticosteroids. This article explores the biological activity of this compound, supported by clinical studies, pharmacokinetic data, and safety profiles.
This compound functions primarily through the inhibition of inflammatory mediators. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, this complex modulates gene expression, resulting in decreased production of pro-inflammatory cytokines and chemokines. The compound's high topical potency allows for effective local treatment with minimal systemic absorption.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a relatively low systemic absorption when applied topically. Studies show that after applying 30 g of 0.05% this compound ointment, plasma levels peaked at approximately 0.6 ng/mL within three hours and returned to below detectable levels after 72 hours . This limited systemic exposure helps mitigate potential adverse effects related to hypothalamic-pituitary-adrenal (HPA) axis suppression.
Parameter | Value |
---|---|
Peak Plasma Concentration | 0.6 ng/mL |
Time to Peak | 3 hours |
Duration of Detectable Levels | Up to 72 hours |
Clinical Efficacy
This compound has demonstrated superior clinical efficacy compared to other topical corticosteroids. In comparative studies:
- Eczema Treatment : this compound was found to be significantly more effective than hydrocortisone 1% and fluocortolone 0.2% in treating eczema . In trials involving children with atopic eczema, lesions treated with this compound showed notable improvement or healing within one week .
- Postoperative Inflammation : A study evaluating postoperative inflammation following cataract surgery indicated that this compound was more effective than placebo and had a minimal effect on intraocular pressure compared to betamethasone phosphate .
Case Studies
- Eczema in Children : In a trial involving 71 children with bilateral symmetrical atopic eczema, one side was treated with this compound and the other with flurandrenolone. The majority showed improvement on the clobetasone side, indicating its effectiveness in pediatric populations .
- Psoriasis Treatment : In an open trial with 29 adults suffering from psoriasis or eczema, patients treated with this compound showed significant lesion improvement, with no notable changes in plasma cortisol levels, suggesting a favorable safety profile .
Safety Profile
This compound is associated with a low incidence of side effects. Clinical evaluations have shown that it does not significantly affect the HPA axis when used as directed. Histological studies in animal models indicate less epidermal thinning compared to other corticosteroids, reinforcing its safety as a topical agent .
Adverse Effect | Frequency |
---|---|
HPA Axis Suppression | Minimal |
Epidermal Thinning | Less than hydrocortisone |
Local Irritation | Rare |
Análisis De Reacciones Químicas
Degradation Pathways
Clobetasone butyrate undergoes degradation under specific conditions, forming process impurities (A-G and I). Key pathways include:
1.2.1 Acid-Catalyzed Rearrangement (Favorskii Mechanism)
Under weakly acidic conditions (e.g., acetic acid), the steroid nucleus undergoes enolization of the 20-ketone group, leading to:
-
Formation of a cyclopropane intermediate.
-
Elimination of the 17-butyrate group.
Reaction Conditions :
1.2.2 Hydrolysis of the Ester Group
The butyrate ester is susceptible to hydrolysis under alkaline conditions, yielding Clobetasone and butyric acid .
Analytical Methods
High-performance liquid chromatography (HPLC) is used to separate and quantify this compound and its impurities .
HPLC Parameters :
Parameter | Value |
---|---|
Column | YMC-PackODS-A (C18) |
Mobile Phase A | Water |
Mobile Phase B | Acetonitrile |
Gradient Elution | Linear (0→100% B) |
Flow Rate | 1.5 mL/min |
Detection Wavelength | 241 nm |
Impurity Separation :
-
Impurities A-G and I are resolved via gradient elution, with retention times determined using reference standards .
-
Quantification : Peak area comparison with reference solutions using the limit test method .
Stability and Impurity Control
This compound is stable under proper storage conditions but degrades under heat, light, or incompatible materials (e.g., strong acids, bases) .
Key Impurities :
Data Tables
Table 1: HPLC Gradient Elution Profile
Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
---|---|---|
0 | 100 | 0 |
10 | 50 | 50 |
20 | 0 | 100 |
Table 2: Degradation Products
Impurity | Mechanism | Conditions |
---|---|---|
F | Favorskii rearrangement | Acetic acid, 60°C |
A/D | Structural isomerism | Synthesis side reactions |
Research Findings
Propiedades
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAWBYQGRLCEK-AVVSTMBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046823 | |
Record name | Clobetasone butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-57-0 | |
Record name | Clobetasone butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25122-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobetasone butyrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobetasone butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBETASONE BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clobetasone butyrate?
A: this compound is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, , , , ] This binding leads to a cascade of events, ultimately influencing gene expression and modulating the inflammatory response.
Q2: How does this compound modulate the inflammatory response?
A: Upon binding to glucocorticoid receptors, this compound inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. [, , , , , ] It also suppresses the migration and activation of inflammatory cells like lymphocytes and neutrophils, thereby reducing inflammation.
Q3: Does this compound impact DNA synthesis?
A: Yes, research indicates that this compound can inhibit epidermal DNA synthesis. Studies in hairless mice have demonstrated this effect both at the site of topical application and in distal untreated skin with higher doses. [, ] This inhibition of DNA synthesis contributes to its anti-inflammatory and antiproliferative properties.
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula for this compound is C27H32ClFO6, and its molecular weight is 507.0 g/mol. []
Q5: Is there information available on the spectroscopic data for this compound?
A5: While the provided research does not delve into detailed spectroscopic data, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for structural characterization of corticosteroids like this compound.
Q6: How stable is this compound under different conditions?
A: this compound exhibits polymorphism and can exist in different crystalline forms, influencing its stability. Research indicates that Form I, the commercially available form, is the most stable at room temperature. [] Additionally, a study investigating a validated HPLC method for this compound quantification demonstrated its stability under forced degradation conditions, highlighting its suitability for pharmaceutical formulation. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is primarily known for its pharmacological activity as a corticosteroid, and the provided research doesn't focus on any catalytic properties it might possess. Its primary mechanism involves binding to glucocorticoid receptors, not acting as a catalyst in chemical reactions.
Q8: Have computational chemistry techniques been used to study this compound?
A8: While the provided research does not detail specific computational studies, it's worth noting that techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed in pharmaceutical research to understand drug-receptor interactions and predict pharmacological activity, and could be applied to this compound.
Q9: How do structural modifications affect the activity of this compound?
A: Research comparing this compound with its close analog, Clobetasol propionate, reveals the impact of structural changes on activity. The alcoholic group in the 11 position of this compound, compared to the ketonic group in Clobetasol propionate, significantly reduces its potential for systemic activity and epidermal thinning while retaining clinical efficacy. [, , ] This highlights the importance of specific structural features in determining the pharmacological profile of corticosteroids.
Q10: Is there information about the SHE regulations surrounding the use and handling of this compound?
A10: The provided research focuses on the clinical and pharmacological aspects of this compound and does not delve into specific SHE regulations. It's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding safe handling and disposal.
Q11: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?
A: Numerous clinical trials have been conducted to assess the efficacy of this compound in treating various inflammatory skin conditions, including atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies typically involve comparing this compound to placebo or other topical corticosteroids, assessing parameters like lesion severity, symptom relief, and patient preference.
Q12: Has this compound demonstrated efficacy in treating ocular conditions?
A: Yes, this compound eye drops have been studied in clinical trials for their effectiveness in treating ocular inflammation, allergic conjunctivitis, and anterior uveitis. [, , , , , , ] Studies indicate that it effectively reduces ocular inflammation and provides symptom relief in these conditions.
Q13: Is this compound effective in treating dry eye in Sjogren syndrome?
A: A study investigated the efficacy and safety of low-dose (0.1%) this compound eye drops in patients with Sjogren syndrome dry eye. [] The results indicated that this treatment effectively improved corneal and conjunctival staining, reduced HLA-DR expression, and alleviated symptoms compared to placebo.
Q14: What is the safety profile of this compound?
A: this compound is generally well-tolerated, particularly when used topically. [, , , , , , ] Its low systemic absorption minimizes the risk of systemic side effects commonly associated with corticosteroids.
Q15: Are there any concerns regarding the long-term use of this compound?
A: While this compound is generally safe for short-term use, long-term or high-dose topical application can lead to skin thinning (atrophy), telangiectasia, and other local side effects. [, ] Therefore, it's crucial to use it as directed by a healthcare professional and for the shortest duration necessary to control symptoms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.